molecular formula C25H26ClN3O3S B251212 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide

Cat. No.: B251212
M. Wt: 484 g/mol
InChI Key: MWNUGXCBZPHQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a non-receptor tyrosine kinase that is expressed in B cells and plays a critical role in B cell receptor signaling. BTK activation leads to downstream signaling events that promote B cell activation, proliferation, and survival. By inhibiting BTK activity, TAK-659 can suppress B cell activation and proliferation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in B cell activation and proliferation. In preclinical studies, TAK-659 has also been shown to modulate the activity of other signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are involved in immune cell activation and survival. TAK-659 has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which make it a valuable tool for studying B cell signaling and function. TAK-659 can also be used in combination with other targeted therapies to investigate synergistic effects and potential therapeutic applications. However, TAK-659 has some limitations, such as its narrow target specificity and potential off-target effects, which need to be carefully considered when designing experiments.

Future Directions

Several future directions can be pursued in the study of TAK-659. Firstly, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in different disease settings. Secondly, the potential synergistic effects of TAK-659 with other targeted therapies need to be further investigated. Thirdly, the molecular mechanisms underlying the off-target effects of TAK-659 need to be elucidated to optimize its therapeutic applications. Finally, the development of novel BTK inhibitors with improved pharmacological properties and target specificity is an area of active research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 3-chloro-4-(2-thienylcarbonyl)piperazine, and its subsequent coupling with 4-ethylphenol and 3-chloro-4-nitroaniline. The resulting compound is then reduced to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown efficacy in suppressing B cell activation and proliferation. Moreover, TAK-659 has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in treating B cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.

Properties

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H26ClN3O3S/c1-2-18-5-8-20(9-6-18)32-17-24(30)27-19-7-10-22(21(26)16-19)28-11-13-29(14-12-28)25(31)23-4-3-15-33-23/h3-10,15-16H,2,11-14,17H2,1H3,(H,27,30)

InChI Key

MWNUGXCBZPHQQB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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